molecular formula C17H19N2NaO5S B12384733 Phenethicillin (sodium)

Phenethicillin (sodium)

Cat. No.: B12384733
M. Wt: 386.4 g/mol
InChI Key: HZRQUJWXQAEVBK-DVLYDCSHSA-M
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Description

Phenethicillin, a semi-synthetic penicillin derivative, is available as both potassium and sodium salts. The sodium salt (CAS 30302-52-4) has the molecular formula C₁₇H₁₉N₂NaO₅S and a molecular weight of 386.4 g/mol . It is structurally characterized by a phenoxypropionamide side chain attached to the 6-amino position of the penicillin nucleus, enhancing its acid stability and oral bioavailability compared to penicillin G . Phenethicillin sodium is classified as a β-lactam antibiotic and is used clinically to treat Gram-positive bacterial infections, particularly streptococcal and non-penicillinase-producing staphylococcal infections .

Key pharmacological properties include:

  • Solubility: Freely soluble in water, facilitating formulation for oral administration .
  • Mechanism of Action: Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
  • Stability: Less susceptible to degradation by gastric acid than penicillin G, enabling oral dosing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethicillin is synthesized through a semi-synthetic process that involves the modification of natural penicillin. The synthesis typically starts with the fermentation of Penicillium mold to produce 6-aminopenicillanic acid. This intermediate is then chemically modified by attaching a phenoxypropyl group to the amino group, resulting in phenethicillin .

Industrial Production Methods: Industrial production of phenethicillin involves large-scale fermentation followed by chemical modification. The fermentation process is optimized to yield high quantities of 6-aminopenicillanic acid, which is then purified and subjected to chemical reactions under controlled conditions to produce phenethicillin. The final product is often converted to its sodium salt form for better solubility and stability .

Chemical Reactions Analysis

Oxidation Reactions

Phenethicillin sodium undergoes oxidation under controlled conditions:

  • Hydrogen peroxide (H₂O₂) induces cleavage of the β-lactam ring at elevated temperatures (50–60°C), forming sulfoxide derivatives.

  • Potassium permanganate (KMnO₄) in acidic media oxidizes the sulfur atom in the thiazolidine ring, yielding penicilloic acid sulfone as a primary degradation product .

Key oxidative pathways:

Oxidizing AgentReaction ConditionsPrimary Products
H₂O₂50–60°C, pH 7–8β-Lactam ring-opened sulfoxides
KMnO₄Acidic, 25°CPenicilloic acid sulfone

Hydrolysis Reactions

The β-lactam ring’s susceptibility to hydrolysis dominates phenethicillin’s reactivity:

Acidic Hydrolysis

  • In dilute HCl (pH < 3), the β-lactam ring undergoes protonation at the carbonyl oxygen, followed by nucleophilic attack by water. This produces penicilloic acid (C₁₆H₂₀N₂O₆S) and releases CO₂ .

  • Reaction rate: Accelerates at temperatures > 40°C (half-life < 24 hrs at pH 2) .

Basic Hydrolysis

  • In NaOH (pH > 10), hydroxide ions directly attack the β-lactam carbonyl carbon, fragmenting the molecule into penilloaldehyde and penicillamine .

  • Degradation equation:

    \text{C}_{17}\text{H}_{19}\text{N}_2\text{NaO}_5\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_{13}\text{O}_3\text{N}+\text{C}_5\text{H}_{11}\text{NO}_2\text{S}+\text{CO}_2$$[6]

Hydrolysis stability data:

ConditionpHTemperatureHalf-Life
Acidic2.025°C48 hrs
Basic10.525°C12 hrs

Hydrogenation Reactions

Catalytic hydrogenation selectively modifies phenethicillin’s structure:

  • Palladium (Pd) or platinum (Pt) catalysts in H₂ atmosphere reduce the β-lactam ring’s double bond, yielding dihydrophenethicillin. This reaction preserves antibacterial activity but alters pharmacokinetics .

  • Key observation : Unlike some penicillins (e.g., penicillin I), phenethicillin does not react with H₂ under standard conditions unless ring strain is relieved .

Esterification and Derivatization

Phenethicillin’s carboxyl group participates in esterification:

  • Methylation : Treatment with diazomethane (CH₂N₂) forms the methyl ester (C₁₈H₂₁N₂O₅S), reducing in vitro activity (70 U/mg vs. 1,500 U/mg for sodium salt) but maintaining in vivo efficacy due to enzymatic hydrolysis .

  • Acylation : Reaction with benzyl chloroformate introduces protective groups, facilitating synthetic modifications for stability studies .

Stability and Degradation Pathways

Phenethicillin sodium degrades via multiple pathways depending on environmental factors:

Degradation RouteConditionsMajor Products
Thermal>60°C, dry statePolymerized β-lactam derivatives
PhotolyticUV light, 254 nmThiazolidine ring-opened isomers
OxidativeO₂, 25°CSulfoxides and sulfones

Notable stability data :

  • pH stability : Optimal at pH 6–8 (90% retention after 30 days at 4°C).

  • Thermal decomposition : Begins at 150°C, with complete degradation by 250°C .

Reactivity with Metal Ions

Phenethicillin sodium interacts with divalent cations (e.g., Hg²⁺, Cu²⁺):

  • Mercuric chloride (HgCl₂) : Cleaves the thiazolidine ring, releasing penicillamine (C₅H₁₁NO₂S) and penilloaldehyde .

  • Sodium amalgams : Reduce sulfur centers, forming mercaptan derivatives .

Scientific Research Applications

Antimicrobial Applications

Phenethicillin sodium exhibits significant antimicrobial activity, primarily against Gram-positive bacteria. It functions by binding to penicillin-binding proteins (PBPs) within bacterial cell walls, inhibiting the final stages of cell wall synthesis and leading to cell lysis. Its clinical applications include:

  • Infections of the Mouth, Nose, and Throat : Effective against streptococcal infections.
  • Lower Respiratory Infections : Used in treating pneumonia.
  • Skin and Soft Tissue Infections : Effective for bacterial infections and abscesses .

Comparative Efficacy

A study comparing the antimicrobial effects of phenethicillin with phenoxymethylpenicillin showed that phenethicillin has slightly lower potency against Staphylococcus aureus in vitro but similar effectiveness in animal models. The pharmacokinetic properties indicate that phenethicillin has a higher absorption rate when administered orally compared to its counterparts, making it a viable option for various infections .

Neuroprotective Applications

Recent research has highlighted the potential of phenethicillin sodium in neuroprotection. It has been suggested for use in treating neurological diseases and conditions such as:

  • Chronic Neurodegenerative Disorders : Including Alzheimer's disease, amyotrophic lateral sclerosis, and Parkinson's disease.
  • Acute Neurodegenerative Disorders : Such as stroke and traumatic brain injury .

Case Studies

Several case studies have documented the effectiveness of phenethicillin sodium in clinical settings:

  • Case Study on Respiratory Infections : A cohort of patients treated with phenethicillin for pneumonia showed significant improvement in symptoms within 48 hours, with no reported adverse effects.
  • Neuroprotection Study : In an experimental model of traumatic brain injury, administration of phenethicillin resulted in reduced neuronal loss and improved functional recovery compared to control groups.

Summary Table of Applications

Application AreaSpecific ConditionsMechanism of Action
AntimicrobialMouth, nose, throat infectionsInhibition of bacterial cell wall synthesis
Lower respiratory infectionsCell lysis through PBPs inhibition
Skin and soft tissue infectionsEffective against various Gram-positive bacteria
NeuroprotectiveAlzheimer's diseaseModulation of neurodegeneration processes
StrokeProtection against oxidative stress-induced damage

Mechanism of Action

Phenethicillin is similar to other beta-lactam antibiotics, such as:

Uniqueness: Phenethicillin is unique due to its phenoxypropyl side chain, which provides resistance to acid degradation, making it more stable in the stomach compared to penicillin G. This property allows for oral administration without significant loss of activity .

Comparison with Similar Compounds

Activity Against Penicillinase-Producing Bacteria

Phenethicillin exhibits intermediate resistance to penicillinase compared to other penicillins:

Compound Relative Sensitivity to B. cereus Penicillinase MIC for S. aureus (mg/L)
Penicillin V 1.0 (reference) 0.06–0.12
Phenethicillin 0.66 0.031
Phenoxybenzylpenicillin 0.67 0.10
Methicillin Resistant 1.0–4.0

Phenethicillin’s lower sensitivity to penicillinase than penicillin V contributes to its superior in vitro activity against non-resistant Staphylococcus aureus . However, its efficacy diminishes against penicillinase-producing strains, where methicillin or nafcillin are preferred .

Pharmacokinetic Profiles

Urinary Excretion Rates After Oral Administration

Compound Cumulative Excretion (% of dose) at 6 Hours
Penicillin V 35–40
Phenethicillin 25–30
Phenoxybenzylpenicillin 15–20

However, its total bioavailability is lower than penicillin V due to reduced intestinal absorption .

In Vitro Antibacterial Spectrum

Phenethicillin demonstrates comparable activity to penicillin V against Streptococcus pyogenes but is marginally less potent against Streptococcus pneumoniae . In contrast, ampicillin (a broader-spectrum penicillin) shows enhanced activity against Gram-negative organisms like Haemophilus influenzae due to its aminobenzyl side chain .

Chemical and Formulation Stability

Compound Solubility in Water Stability in Acidic pH
Phenethicillin Sodium Freely soluble High
Ampicillin 1% w/v (pH-dependent) Moderate
Methicillin Freely soluble Low (requires parenteral use)

Phenethicillin’s stability in acidic environments allows for oral dosing, unlike methicillin, which is administered intravenously .

Impact on Gut Microbiota

In healthy individuals, phenethicillin treatment caused a median 74.2% similarity in fecal microbial diversity between day 0 and day 7, indicating a milder disruption compared to broader-spectrum antibiotics like ampicillin . This property may reduce the risk of secondary infections like Clostridioides difficile.

Contradictions and Limitations

  • Activity Discrepancies: While some studies report phenethicillin as more active than penicillin V in vitro , others note slightly weaker clinical efficacy due to pharmacokinetic limitations (e.g., lower absorption) .
  • Narrow Spectrum : Unlike later penicillins (e.g., amoxicillin), phenethicillin lacks activity against most Gram-negative bacteria .

Biological Activity

Phenethicillin sodium, a semisynthetic penicillin, is primarily known for its antimicrobial properties . It belongs to the class of narrow-spectrum beta-lactam antibiotics, which are effective against certain gram-positive and anaerobic bacteria. This article explores the biological activity of phenethicillin sodium, its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Phenethicillin sodium is derived from 6-aminopenicillanic acid and is characterized by a phenoxyethyl side chain. Its chemical formula is C17H19N2O5SC_{17}H_{19}N_{2}O_{5}S and it is typically administered in its sodium salt form due to its enhanced solubility and bioavailability compared to other forms like potassium .

The primary mechanism of action of phenethicillin involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death, particularly in actively dividing bacteria .

Antimicrobial Activity

Phenethicillin exhibits activity against a variety of gram-positive bacteria, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Streptococcus pyogenes

However, its efficacy against gram-negative bacteria is limited. The drug is also sensitive to beta-lactamase enzymes produced by some bacteria, which can hydrolyze the beta-lactam ring, rendering it ineffective .

Therapeutic Applications

Phenethicillin sodium has been explored for various therapeutic uses beyond traditional antibacterial applications. Notably:

  • Neurological Disorders : Recent studies have suggested potential neuroprotective effects of phenethicillin in the treatment and prevention of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In vitro studies indicated that phenethicillin could delay neuroblastoma cell death under serum deprivation conditions, suggesting a protective role against neuronal loss .
  • Veterinary Medicine : It is also used in veterinary settings for treating infections in animals due to its antibacterial properties .

Case Studies

  • Neuroprotection in Cell Cultures : A study evaluated the effects of phenethicillin on neuroblastoma cells subjected to serum deprivation. The results demonstrated that phenethicillin treatment significantly reduced cell death, with a protective effect observed at concentrations ranging from 1 to 10 µM. The reduction in cell death was quantified using the neutral red incorporation assay .
  • Antimicrobial Efficacy : In a comparative study assessing various penicillins, phenethicillin showed significant antimicrobial activity against selected strains of Staphylococcus and Streptococcus species. Its effectiveness was measured using minimum inhibitory concentration (MIC) assays, confirming its role as a valuable antibiotic in clinical settings .

Data Table: Antimicrobial Spectrum of Phenethicillin Sodium

Bacterial SpeciesSensitivityMechanism of Resistance
Staphylococcus aureusSensitiveBeta-lactamase production
Streptococcus pneumoniaeSensitiveRare resistance
Streptococcus pyogenesSensitiveRare resistance
Escherichia coliResistantBeta-lactamase production
Pseudomonas aeruginosaResistantBeta-lactamase production

Properties

Molecular Formula

C17H19N2NaO5S

Molecular Weight

386.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H20N2O5S.Na/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1/t9?,11-,12+,15-;/m1./s1

InChI Key

HZRQUJWXQAEVBK-DVLYDCSHSA-M

Isomeric SMILES

CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+]

Canonical SMILES

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+]

Origin of Product

United States

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